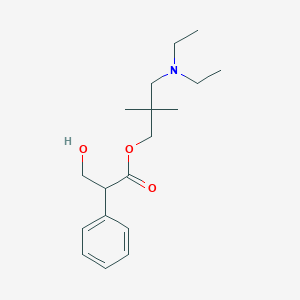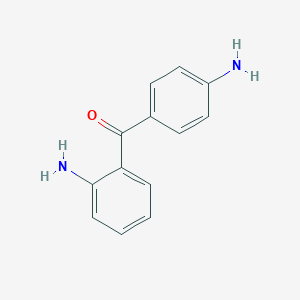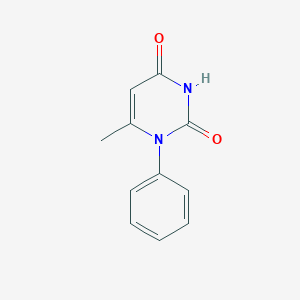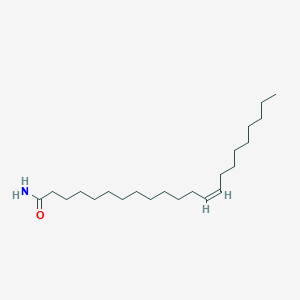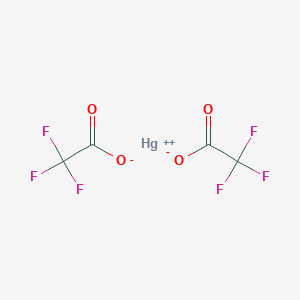
三氟乙酸汞
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury bis(trifluoroacetate), also known as bis(trifluoroacetoxy)mercury or mercuric trifluoroacetate, is a chemical compound with the formula Hg(CF3COO)2. It is a crystalline solid that is used as a reagent in organic synthesis, particularly in oxymercuration reactions. The compound is known for its high reactivity and selectivity, making it a valuable tool in various chemical processes.
科学研究应用
Mercury bis(trifluoroacetate) has several applications in scientific research:
Chemistry: It is widely used as a reagent in organic synthesis, particularly in oxymercuration reactions, which are important for the formation of alcohols from alkenes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research involving mercury bis(trifluoroacetate) includes its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
作用机制
Target of Action
The primary targets of Mercury bis(trifluoroacetate) are aromatic compounds and methylthio-substituted divinyl ketones . These targets play a crucial role in various chemical reactions, serving as the foundation for the formation of complex structures.
Mode of Action
Mercury bis(trifluoroacetate) interacts with its targets through a process known as mercuriation . In this process, a rapidly formed π-complex intermediate is revealed . The thermodynamic parameters of its formation have been computed .
Biochemical Pathways
The mercuriation process affects the biochemical pathways of the target compounds. It promotes the selective cyclization of methylthio-substituted divinyl ketones to 5-fluorocyclopentenone derivatives . This transformation is part of a broader pathway that leads to the synthesis of complex organic compounds.
Result of Action
The result of Mercury bis(trifluoroacetate)'s action is the transformation of target compounds into new structures. For example, it promotes the selective cyclization of methylthio-substituted divinyl ketones to 5-fluorocyclopentenone derivatives . This transformation is crucial for the synthesis of complex organic compounds.
Action Environment
The action of Mercury bis(trifluoroacetate) can be influenced by various environmental factors. For instance, the presence of added salts was investigated, and the mechanism of the reaction was discussed in detail in light of these results
准备方法
Mercury bis(trifluoroacetate) can be synthesized through the reaction of mercury(II) oxide with trifluoroacetic acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product. The general reaction is as follows:
HgO+2CF3COOH→Hg(CF3COO)2+H2O
In industrial settings, the production of mercury bis(trifluoroacetate) involves similar methods but on a larger scale. The reaction conditions, such as temperature and concentration, are optimized to maximize yield and purity.
化学反应分析
Mercury bis(trifluoroacetate) undergoes various types of chemical reactions, including:
Oxymercuration: This reaction involves the addition of mercury to an alkene in the presence of water, leading to the formation of an alcohol. The reaction is highly selective and provides high yields of the desired product.
Substitution: Mercury bis(trifluoroacetate) can participate in substitution reactions where the trifluoroacetate groups are replaced by other ligands. Common reagents used in these reactions include halides and other nucleophiles.
相似化合物的比较
Mercury bis(trifluoroacetate) can be compared with other mercury-based compounds such as:
Mercury(II) acetate: Similar to mercury bis(trifluoroacetate), but with acetate groups instead of trifluoroacetate. It is less reactive and selective in oxymercuration reactions.
Mercury(II) chloride: Used in various chemical reactions but lacks the high selectivity and reactivity of mercury bis(trifluoroacetate).
Bis(trifluoromethyl)mercury: Another mercury compound that serves as a source of difluorocarbene, but with different reactivity and applications.
Mercury bis(trifluoroacetate) is unique due to its high reactivity, selectivity, and the strong electron-withdrawing effect of the trifluoroacetate groups, making it a valuable reagent in organic synthesis and other scientific research applications.
属性
CAS 编号 |
13257-51-7 |
|---|---|
分子式 |
C2HF3HgO2 |
分子量 |
314.62 g/mol |
IUPAC 名称 |
mercury;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI 键 |
CPJNAQDRGJNWFC-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Hg+2] |
规范 SMILES |
C(=O)(C(F)(F)F)O.[Hg] |
Key on ui other cas no. |
13257-51-7 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Mercury bis(trifluoroacetate) in the reductive decyanation of α-aminonitriles?
A1: While the provided abstracts don't explicitly detail the mechanism, [, ] indicate that Mercury bis(trifluoroacetate) is used in conjunction with Sodium cyanoborohydride to achieve the reductive decyanation of α-aminonitriles. This suggests that Mercury bis(trifluoroacetate) likely acts as a Lewis acid catalyst, activating the nitrile group for subsequent reduction by Sodium cyanoborohydride. This methodology enables the indirect monoalkylation of primary and secondary amines. [, ]
Q2: Are there any structural studies on Mercury bis(trifluoroacetate) or its complexes?
A2: Yes. One of the provided research articles discusses the crystal structure of a complex containing Mercury bis(trifluoroacetate). [] The study reports the structure of μ‐[2,4,6‐tri(2‐pyridyl)‐1,3,5‐triazine]‐bis[bis(trifluoroacetato)mercury(II)], providing insights into the coordination chemistry of Mercury bis(trifluoroacetate). This type of structural information can be valuable for understanding the reactivity and potential applications of this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenzo[a,g]coronene](/img/structure/B86633.png)
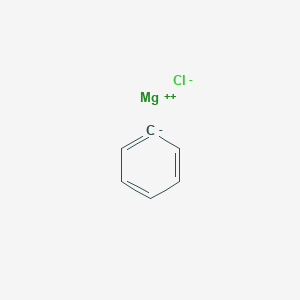

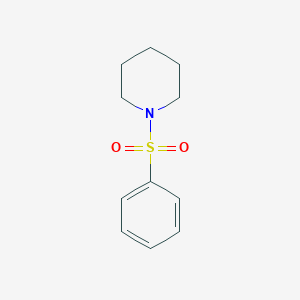
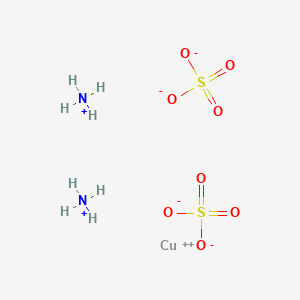

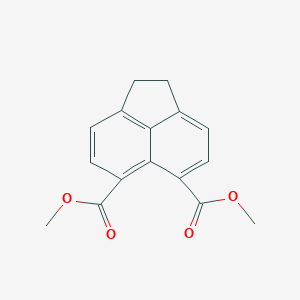
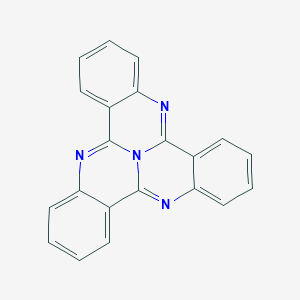
![2-Methyl-2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]propane](/img/structure/B86647.png)

